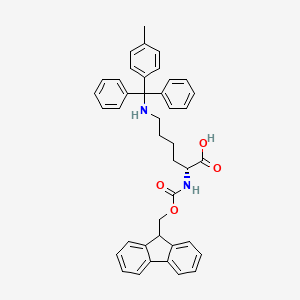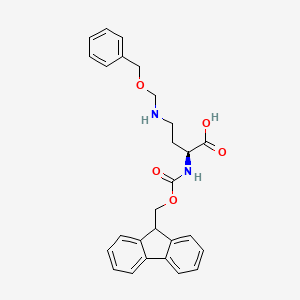
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the amino acid valine . It appears to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis of this compound involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of the compound is C20H21NO4 . More information about the molecular structure can be found in the referenced documents, including NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using a Waters LC-3000 system . More details about the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
The compound has a molecular weight of 339.39 and a boiling point of 567.9°C at 760 mmHg . It is stored sealed in dry conditions at room temperature .科学的研究の応用
Fmoc-Protected Amino Acid Synthesis
One foundational application of the subject compound lies in the synthesis of Fmoc-protected amino acids, crucial intermediates in peptide synthesis. For instance, Oppolzer and Lienard (1992) discovered that heating diastereoisomerically pure N-acylsultams with allyl alcohol under specific conditions efficiently yields a series of Fmoc-protected amino acids. This method is celebrated for its ability to produce enantiomerically and diastereoisomerically pure carboxylic acids, pivotal for subsequent peptide assembly (Oppolzer & Lienard, 1992).
Solid-Phase Peptide Synthesis
The compound also finds utility in solid-phase syntheses of peptides. Šebesta and Seebach (2003) detailed the preparation of N-Fmoc-protected β2-homoamino acids, employing a diastereoselective amidomethylation process. This approach underscores the compound's role in generating novel amino acids for peptide synthesis, facilitating the exploration of peptide structure and function relationships (Šebesta & Seebach, 2003).
Fluorescent Labeling and Biomolecular Studies
Furthermore, the compound aids in the development of fluorescent labeling reagents, exemplified by Malkar and Fields (2004) who synthesized a derivative for solid-phase synthesis of fluorogenic substrates. Such derivatives are instrumental in biochemical assays and imaging studies, offering a window into the dynamic processes within living systems (Malkar & Fields, 2004).
Enzymatic Activation for Nanomaterial Dispersion
An intriguing application beyond peptide synthesis involves the use of Fmoc-protected amino acids as surfactants for carbon nanotubes, leading to homogeneous aqueous dispersions upon enzymatic activation. Cousins et al. (2009) explored this domain, demonstrating the compound's versatility in facilitating nanomaterial manipulation and application (Cousins et al., 2009).
Safety and Hazards
作用機序
Target of Action
The primary target of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, also known as Fmoc-Lys-OAll.HCl, is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its target, the amine group, through a process known as Fmoc protection . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway known as solid-phase peptide synthesis (SPPS) . In this process, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled assembly of the peptide chain, with the Fmoc group being removed when it is no longer needed . The use of the Fmoc group in this way enables the synthesis of complex peptides, including those of significant size and complexity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of the compound can be affected by factors such as temperature and pH . It is also worth noting that the compound is sensitive to moisture and heat .
特性
IUPAC Name |
prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCYYPRTIQUQJP-FTBISJDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856388 |
Source


|
| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815619-80-8 |
Source


|
| Record name | Prop-2-en-1-yl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)







